2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Description
2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a useful research compound. Its molecular formula is C21H22N8 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.19674274 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit the ret protein, thereby preventing the activation of downstream signaling pathways that promote cell growth and differentiation .
Biochemical Pathways
Inhibition of the ret protein typically affects pathways involved in cell growth and differentiation .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability
Result of Action
Inhibition of the ret protein typically results in decreased cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline plays a significant role in biochemical reactions, particularly in enzyme inhibition and receptor binding. This compound interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis . Additionally, its interaction with acetylcholinesterase impacts neural cells, potentially altering neurotransmission and neural plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling . Furthermore, the compound’s structure allows it to interact with other proteins and receptors, potentially modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural activity and behavior . Additionally, its stability and degradation kinetics are crucial for understanding its long-term effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, it can induce adverse effects, including neurotoxicity and oxidative stress . These threshold effects are critical for determining the therapeutic window and safety profile of the compound in potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution profile is crucial for its efficacy and safety, as it influences the concentration of the active compound at target sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can modulate its interactions with biomolecules and its overall biochemical effects . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-9-10-29(26-15)20-8-7-19(24-25-20)27-11-13-28(14-12-27)21-16(2)22-17-5-3-4-6-18(17)23-21/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIJUGZFWVFPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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